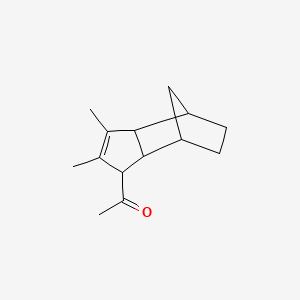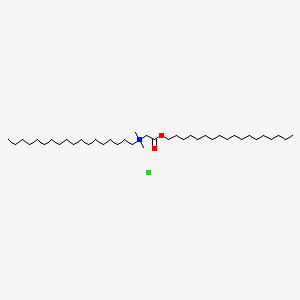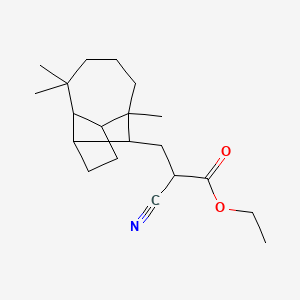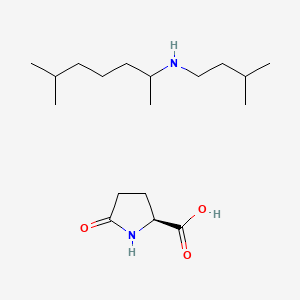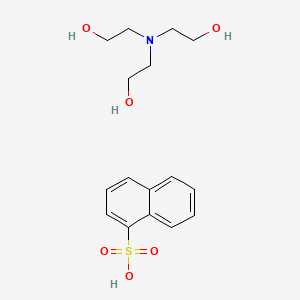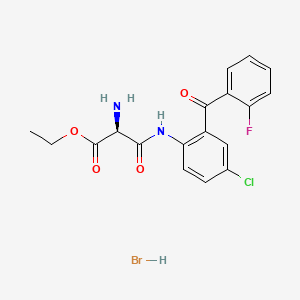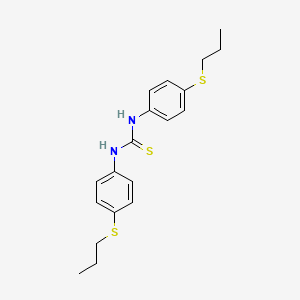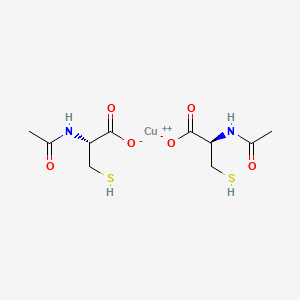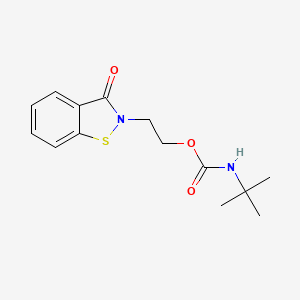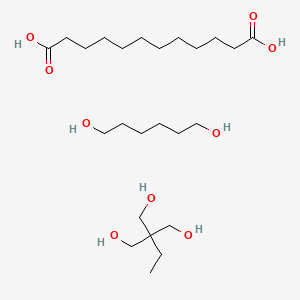
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a benzodioxole moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the following steps:
Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the benzodioxole moiety: This step involves the reaction of the bicyclic core with a benzodioxole derivative under specific conditions, such as the use of a Lewis acid catalyst.
Final modifications: The final step may involve purification and further chemical modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The bicyclic core may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.
類似化合物との比較
Similar Compounds
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptane: Lacks the ketone group, making it less reactive.
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-thione: Contains a sulfur atom instead of oxygen, altering its chemical properties.
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one lies in its combination of a bicyclic heptane core with a benzodioxole moiety, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
74841-38-6 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+ |
InChIキー |
OMKMCEVABFYVSE-XYOKQWHBSA-N |
異性体SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


